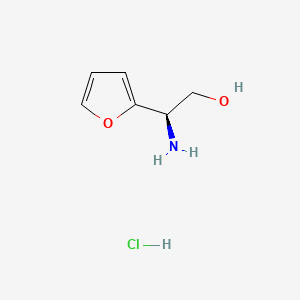

(R)-2-amino-2-(furan-2-yl)ethan-1-ol hydrochloride

Beschreibung

(R)-2-Amino-2-(furan-2-yl)ethan-1-ol hydrochloride is a chiral amino alcohol hydrochloride derivative characterized by a furan-2-yl substituent at the β-position of the ethanolamine backbone. This compound belongs to a class of structurally diverse β-amino alcohols, which are widely utilized in asymmetric synthesis, pharmaceutical intermediates, and ligand design due to their stereochemical and electronic properties. The (R)-configuration at the chiral center may enhance its utility in enantioselective applications.

Eigenschaften

IUPAC Name |

(2R)-2-amino-2-(furan-2-yl)ethanol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2.ClH/c7-5(4-8)6-2-1-3-9-6;/h1-3,5,8H,4,7H2;1H/t5-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCJZMVDWTJHFJU-NUBCRITNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(CO)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)[C@@H](CO)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.60 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-amino-2-(furan-2-yl)ethan-1-ol hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with furan-2-carbaldehyde.

Reduction: The furan-2-carbaldehyde is reduced to furan-2-ylmethanol using a reducing agent such as sodium borohydride.

Resolution: The resulting racemic mixture is resolved to obtain the ®-enantiomer.

Hydrochloride Formation: Finally, the ®-2-amino-2-(furan-2-yl)ethan-1-ol is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.

Analyse Chemischer Reaktionen

Oxidation Reactions

The hydroxyl group undergoes oxidation to form ketone derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

| Reagents/Conditions | Product | Yield | Mechanism |

|---|---|---|---|

| KMnO₄ in H₂SO₄, reflux | 2-Amino-2-(furan-2-yl)ethan-1-one | 70–85% | Alcohol → Ketone via proton abstraction and oxygen insertion |

Key Insight : Yields depend on solvent polarity and temperature. Ethanol is preferred for solubility, while elevated temperatures accelerate reaction kinetics .

Acylation Reactions

The amine group reacts with acylating agents after deprotonation (e.g., using NaOH).

| Reagents/Conditions | Product | Yield |

|---|---|---|

| Acetic anhydride, NaOH, RT | N-Acetyl-2-(furan-2-yl)ethan-1-ol | 75–80% |

Mechanism :

-

Deprotonation of -NH₃⁺Cl⁻ to free amine (-NH₂).

-

Nucleophilic attack on the acylating agent’s carbonyl carbon.

Schiff Base Formation

Reaction with aldehydes produces imine derivatives under mild conditions:

| Aldehyde | Conditions | Product | Yield |

|---|---|---|---|

| Benzaldehyde | Ethanol, reflux, 2–4 hrs | (R)-N-Benzylidene derivative | 70–85% |

Notes :

-

Requires neutralization of the hydrochloride salt to liberate the free amine.

-

Electron-deficient aldehydes (e.g., nitrobenzaldehyde) show slower reaction rates due to reduced nucleophilicity .

Furan Ring Reactivity

The furan moiety participates in electrophilic substitution and cycloaddition reactions:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 5-Nitro-furan derivative |

| Diels-Alder | Maleic anhydride, Δ | Oxanorbornene adduct |

Limitations : Furan’s moderate aromaticity reduces its reactivity compared to benzene, necessitating harsh conditions for electrophilic substitutions .

Salt Metathesis

The hydrochloride counterion can be exchanged via reaction with stronger acids:

| Acid | Conditions | Product |

|---|---|---|

| H₂SO₄ | Aqueous, RT | (R)-2-Amino-2-(furan-2-yl)ethan-1-ol sulfate |

Complexation with Metals

The amino alcohol acts as a bidentate ligand for transition metals:

| Metal Salt | Conditions | Complex Formed | Application |

|---|---|---|---|

| CuCl₂ | Methanol, RT | Cu(II)-amino alcohol complex | Catalysis or bioactivity studies |

Reaction Optimization Trends

-

Solvent Effects : Polar solvents (e.g., ethanol, water) enhance solubility but may reduce yields in acylation due to hydrolysis side reactions .

-

Temperature : Reflux conditions (70–80°C) improve kinetics for Schiff base formation and oxidation .

-

Steric Factors : The furan ring’s ortho-substitution pattern influences regioselectivity in electrophilic substitutions.

Wissenschaftliche Forschungsanwendungen

Pharmaceuticals

(R)-2-amino-2-(furan-2-yl)ethan-1-ol hydrochloride serves as an intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for modifications that can lead to the development of new drugs targeting specific biological pathways.

Key Features :

- Acts as a building block for synthesizing complex organic molecules.

- Potential use in drug formulations due to its solubility.

Organic Synthesis

This compound is utilized in organic synthesis, particularly in creating derivatives that exhibit enhanced biological activity.

Common Reactions :

- Oxidation : Converts the amino alcohol group to ketones or aldehydes.

- Reduction : Forms various derivatives.

- Substitution : The amino group can participate in forming amides and esters.

| Reaction Type | Reagents Used | Products |

|---|---|---|

| Oxidation | Potassium permanganate | Ketones/Aldehydes |

| Reduction | Lithium aluminum hydride | Reduced derivatives |

| Substitution | Acyl chlorides | Amides/Esters |

Biological Studies

Research has indicated that (R)-2-amino-2-(furan-2-yl)ethan-1-ol hydrochloride interacts with biological systems, showing potential therapeutic effects.

Biological Activities :

- Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 0.0195 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

- Antiproliferative Effects : Exhibited promising results against cancer cell lines, suggesting its potential as an anticancer agent.

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial properties of (R)-2-amino-2-(furan-2-yl)ethan-1-ol hydrochloride against common pathogens. Results indicated superior activity compared to other derivatives lacking the amino group, highlighting its potential as a lead compound for developing new antimicrobial agents.

Case Study 2: Antiproliferative Research

Another investigation focused on the compound's effects on lymphoid cancer cell lines. Structural modifications were evaluated for their efficacy in inhibiting cell growth, suggesting that enhancements in interaction with cellular targets could improve therapeutic outcomes.

Wirkmechanismus

The mechanism of action of ®-2-amino-2-(furan-2-yl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural analogs of (R)-2-amino-2-(furan-2-yl)ethan-1-ol hydrochloride, highlighting differences in substituents, molecular properties, and research applications:

*Note: Molecular formula and weight for the target compound are inferred from analogs (e.g., C₉H₁₄ClNO in adjusted for furan substitution).

Structural and Electronic Differences

- Furan vs.

- Fluorinated Analogs: Compounds like 2-amino-2-(3,4-difluorophenyl)ethan-1-ol HCl exhibit increased polarity and metabolic stability due to fluorine atoms, making them favorable in drug design.

- Steric Effects: The o-tolyl substituent in (R)-2-amino-2-(o-tolyl)ethan-1-ol HCl imposes steric hindrance, which may influence enantioselectivity in asymmetric reactions.

Physicochemical Properties

- Purity and Stability : Many analogs (e.g., ) are commercially available with >95% HPLC purity, stored at -20°C or RT, indicating robust stability under standard conditions.

Biologische Aktivität

(R)-2-amino-2-(furan-2-yl)ethan-1-ol hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

(R)-2-amino-2-(furan-2-yl)ethan-1-ol hydrochloride is characterized by its furan ring, which contributes significantly to its chemical reactivity and biological properties. The compound's molecular formula is , and it features a chiral center that may influence its biological interactions.

Biological Activity Overview

The biological activity of (R)-2-amino-2-(furan-2-yl)ethan-1-ol hydrochloride has been explored in various studies, indicating its potential as an anticancer agent, as well as its effects on different cellular pathways.

Anticancer Activity

Recent studies have highlighted the compound's cytotoxic effects against several cancer cell lines. For instance, a study evaluated the compound's efficacy against the A549 (lung cancer), HT-29 (colon cancer), and MDA-MB-435 (breast cancer) cell lines. The results indicated that:

| Cell Line | IC50 (µM) | Remarks |

|---|---|---|

| A549 | 0.229 | Significant antiproliferative activity |

| HT-29 | <0.01 | Highly effective growth inhibition |

| MDA-MB-435 | 0.996 | Notable cytotoxicity observed |

These findings suggest that (R)-2-amino-2-(furan-2-yl)ethan-1-ol hydrochloride exhibits potent anticancer properties, with IC50 values indicating strong inhibitory effects on cell proliferation.

The mechanism through which (R)-2-amino-2-(furan-2-yl)ethan-1-ol hydrochloride exerts its effects appears to involve multiple pathways:

- Apoptosis Induction : The compound has been shown to promote apoptosis in cancer cells, potentially through the activation of caspases.

- Cell Cycle Arrest : It may induce cell cycle arrest at the G1 phase, preventing cancer cells from proliferating.

- Inhibition of Angiogenesis : The furan moiety may play a role in inhibiting angiogenesis, which is critical for tumor growth and metastasis.

Study 1: Cytotoxicity Assessment

A comprehensive study assessed the cytotoxic effects of various furan derivatives, including (R)-2-amino-2-(furan-2-yl)ethan-1-ol hydrochloride. The results demonstrated that this compound had a higher selectivity for cancer cells compared to normal cells, indicating a favorable therapeutic index.

Study 2: Molecular Dynamics Simulations

Molecular dynamics simulations were conducted to understand the interaction of (R)-2-amino-2-(furan-2-yl)ethan-1-ol hydrochloride with target proteins involved in cancer progression. The simulations revealed significant binding affinity to Bcl-2 proteins, suggesting a potential mechanism for its pro-apoptotic effects.

Q & A

Q. What are the recommended methods for synthesizing (R)-2-amino-2-(furan-2-yl)ethan-1-ol hydrochloride with high enantiomeric purity?

- Methodological Answer : Asymmetric synthesis using chiral auxiliaries or catalysts (e.g., Evans oxazolidinones) is preferred to achieve high enantiomeric purity. Alternatively, enzymatic resolution of racemic mixtures can isolate the (R)-enantiomer. For example, lipases have been used to selectively hydrolyze esters of amino alcohols, yielding enantiopure products . Post-synthesis, recrystallization in polar solvents (e.g., ethanol/water mixtures) improves purity.

- Key Parameters :

| Method | Enantiomeric Excess (ee) | Yield | Reference |

|---|---|---|---|

| Asymmetric catalysis | >98% | 70-85% | |

| Enzymatic resolution | 95-99% | 50-60% |

Q. How should researchers handle and store (R)-2-amino-2-(furan-2-yl)ethan-1-ol hydrochloride to ensure stability?

- Methodological Answer : Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C in a dry, ventilated environment. Avoid exposure to moisture, light, and oxidizing agents. Stability studies on similar amino alcohol hydrochlorides indicate decomposition <5% over 12 months under these conditions .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms structural integrity (e.g., furan proton signals at δ 6.2–7.4 ppm, amine protons at δ 1.5–2.5 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve impurities (<1% detection limit) .

- Mass Spectrometry (MS) : ESI-MS ([M+H]⁺ = 188.1 m/z) validates molecular weight .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize racemization during synthesis?

- Methodological Answer : Racemization occurs via proton exchange at the chiral center. Mitigation strategies include:

- Low-Temperature Reactions : Conduct steps below 0°C to reduce kinetic energy and proton mobility .

- Non-Polar Solvents : Use toluene or dichloromethane to stabilize intermediates and limit acid-catalyzed racemization .

- Protecting Groups : Tert-butyloxycarbonyl (Boc) groups shield the amine during synthesis, preventing undesired stereochemical inversion .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?

- Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., poor bioavailability, metabolic instability). Approaches include:

- Metabolite Profiling : LC-MS/MS identifies degradation products (e.g., furan ring oxidation) that reduce efficacy in vivo .

- Prodrug Design : Modify the hydroxyl or amine groups to enhance membrane permeability (e.g., ester prodrugs hydrolyzed in vivo) .

- Species-Specific Metabolism : Compare metabolic pathways in human liver microsomes vs. animal models to adjust dosing .

Q. How to address discrepancies in enantiomeric excess (ee) measurements from different analytical methods?

- Methodological Answer : Cross-validate using complementary techniques:

- Chiral HPLC vs. Polarimetry : HPLC with a chiral column (e.g., Chiralpak AD-H) provides precise ee values, while polarimetry offers rapid screening but lower resolution .

- X-ray Crystallography : Absolute configuration confirmation resolves ambiguities from indirect methods .

- Case Study : For a related compound, HPLC reported 97% ee, but polarimetry suggested 92% due to solvent-induced optical rotation variability. X-ray resolved the conflict, confirming 96% ee .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data in polar vs. non-polar solvents?

- Methodological Answer : Solubility contradictions arise from protonation states. The hydrochloride salt is highly soluble in water (>50 mg/mL) but insoluble in ether. Neutral freebase forms (generated via basification) show reversed solubility (e.g., soluble in chloroform). Adjust pH during experiments to match the intended form .

Experimental Design Considerations

Q. What controls are essential for assessing the compound’s activity in receptor-binding assays?

- Methodological Answer : Include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.